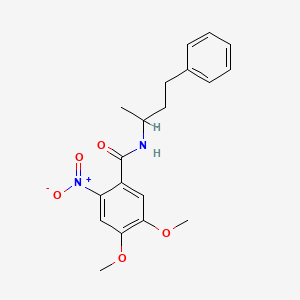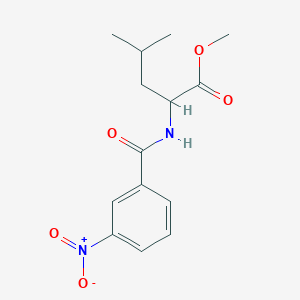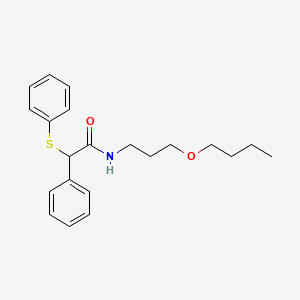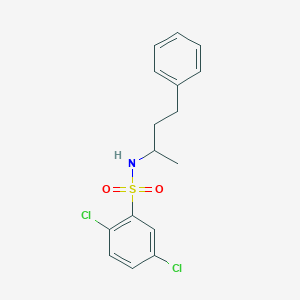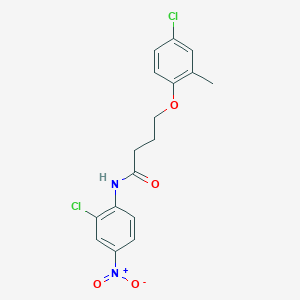
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide, also known as clopyralid, is a synthetic herbicide that belongs to the picolinic acid family. It is widely used in agriculture to control broadleaf weeds, especially in crops such as wheat, corn, and soybeans. Clopyralid is an important tool for farmers to increase crop yield and quality.
Wirkmechanismus
Clopyralid works by disrupting the plant hormone auxin, which is responsible for regulating plant growth and development. Specifically, 4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide inhibits the activity of the enzyme indole-3-acetic acid (IAA) synthase, which is involved in the synthesis of auxin. This leads to a buildup of IAA precursors, which accumulate to toxic levels and cause the plant to die.
Biochemical and Physiological Effects:
Clopyralid has been shown to have a low toxicity to humans and animals, with no adverse effects reported at typical exposure levels. However, it can have negative impacts on non-target plants, particularly legumes, which are highly sensitive to this compound. Clopyralid can persist in the soil for extended periods, which can lead to long-term impacts on soil health and biodiversity.
Vorteile Und Einschränkungen Für Laborexperimente
Clopyralid is a valuable tool for studying the role of auxin in plant growth and development. It can be used to manipulate the auxin pathway and study the effects on plant phenotype. However, its persistence in the soil can make it difficult to control for in greenhouse experiments, and its potential impacts on non-target plants must be carefully considered.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide. One potential area is the development of new herbicides based on the structure of this compound, with improved selectivity and reduced persistence in the environment. Another area of research is the study of the impact of this compound on soil microbiota, which could have important implications for soil health and ecosystem function. Finally, the potential use of this compound as a cancer treatment should be further explored, with a focus on understanding its mechanism of action and identifying potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
Clopyralid has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of broadleaf weeds, including thistles, dandelions, and clovers. Clopyralid has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11-9-12(18)4-7-16(11)25-8-2-3-17(22)20-15-6-5-13(21(23)24)10-14(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLODMOUAVEGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



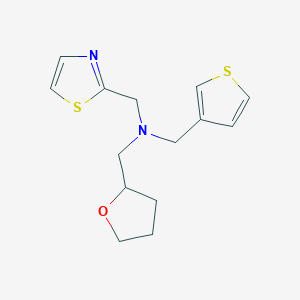

![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B3981561.png)
![1-(3-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3981563.png)
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
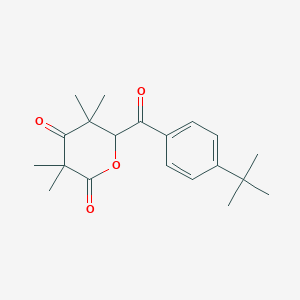
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)
